molecular formula C11H7FN2O2 B1344590 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 887407-77-4

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B1344590
CAS No.: 887407-77-4
M. Wt: 218.18 g/mol
InChI Key: QKMAMQLKTBDTEX-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and antifungal properties

Biochemical Analysis

Biochemical Properties

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cyclooxygenase-2 (COX-2), where this compound acts as an inhibitor, reducing the production of pro-inflammatory mediators . Additionally, this compound has been shown to bind to nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, thereby modulating gene expression and inflammatory responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, it inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, by interfering with the NF-κB signaling pathway . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating the expression of genes involved in cell cycle regulation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound interacts with the DNA-binding domain of NF-κB, inhibiting its ability to promote the transcription of pro-inflammatory genes . This compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory responses and persistent changes in gene expression . The compound’s efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and inhibits tumor growth without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can result in harmful side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites . The compound’s metabolism can also affect its bioavailability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, the compound can bind to intracellular proteins and accumulate in certain cellular compartments. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. It can also translocate to the nucleus, where it binds to transcription factors and modulates gene expression. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization and activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often involve temperatures ranging from 80°C to 120°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or amino groups, onto the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)pyrimidine-5-carbonitrile: This compound shares a similar structure but has a nitrile group instead of a carboxylic acid group.

    4-(4-Fluorophenyl)pyrimidine-2-carboxylic acid: Another structurally related compound with a carboxylic acid group at a different position on the pyrimidine ring.

Uniqueness

6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom on the phenyl ring enhances its stability and lipophilicity, potentially improving its pharmacokinetic properties . Additionally, the carboxylic acid group provides opportunities for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

6-(4-fluorophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)9-5-10(11(15)16)14-6-13-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMAMQLKTBDTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628484
Record name 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-77-4
Record name 6-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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